molecular formula C7H5F2NO2 B025945 4-Amino-2,2-difluoro-1,3-benzodioxole CAS No. 106876-54-4

4-Amino-2,2-difluoro-1,3-benzodioxole

Cat. No.: B025945
CAS No.: 106876-54-4
M. Wt: 173.12 g/mol
InChI Key: RXIKYXZKSIARLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,2-difluoro-1,3-benzodioxole is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of benzodioxole, characterized by the presence of two fluorine atoms and an amino group. This compound is primarily used in organic synthesis and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,2-difluoro-1,3-benzodioxole typically involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of a catalyst such as potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, or quaternary ammonium hydrogen fluoride .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,2-difluoro-1,3-benzodioxole undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halogens and nucleophiles are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzodioxole derivatives .

Scientific Research Applications

4-Amino-2,2-difluoro-1,3-benzodioxole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2,2-difluoro-1,3-benzodioxol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO2/c8-7(9)11-5-3-1-2-4(10)6(5)12-7/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIKYXZKSIARLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC(O2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371682
Record name 4-AMINO-2,2-DIFLUORO-1,3-BENZODIOXOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106876-54-4
Record name 4-AMINO-2,2-DIFLUORO-1,3-BENZODIOXOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluoro-1,3-dioxaindan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

68 g (250 mmol) of 5,6-dichloro-4-nitro-2,2-difluoro-benzo(1.3)dioxole, 69 g (500 mmol) of potassium carbonate and 5 g of palladium-carbon (10% strength) are stirred at 50° C. and a hydrogen pressure of 90 bar in 500 ml of methanol in an autoclave for 20 hours. The reaction mixture is filtered, the filtrate is mixed with 500 ml of water and extracted thoroughly with ether, the extract is dried over sodium sulphate and the ether is removed in a rotary evaporator. By distillation, 35 g (81% of theory) of 4-amino-2,2-difluoro-benzo(1.3)dioxole are obtained having a boiling point of 84° to 86° C./16 mm and a refractive index of nD21 : 1.4995.
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,2-difluoro-1,3-benzodioxole
Reactant of Route 2
4-Amino-2,2-difluoro-1,3-benzodioxole
Reactant of Route 3
4-Amino-2,2-difluoro-1,3-benzodioxole
Reactant of Route 4
4-Amino-2,2-difluoro-1,3-benzodioxole
Reactant of Route 5
4-Amino-2,2-difluoro-1,3-benzodioxole
Reactant of Route 6
4-Amino-2,2-difluoro-1,3-benzodioxole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.